molecular formula C10H8BrNO3 B6599120 7-bromo-5-methoxy-1H-indole-2-carboxylic acid CAS No. 1388065-18-6

7-bromo-5-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B6599120
CAS No.: 1388065-18-6
M. Wt: 270.08 g/mol
InChI Key: CVQUBKBUXIGJKY-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxy-1H-indole-2-carboxylic acid ( 1388065-18-6) is a brominated derivative of the 5-methoxyindole-2-carboxylic acid scaffold . This compound has a molecular formula of C 10 H 8 BrNO 3 and a molecular weight of approximately 270.08 g/mol . Its structure features a bromo substituent at the 7-position and a methoxy group at the 5-position of the indole ring, which can significantly alter its electronic properties and biological activity compared to its non-halogenated precursor. As a specialized chemical building block, this bromo-methoxy indole carboxylic acid is of significant interest in medicinal chemistry and drug discovery research. It serves as a key intermediate for the synthesis of more complex molecules. While specific studies on this exact compound are limited in the public domain, its structural features are commonly investigated for developing compounds with antiviral activity. Research on closely related 6-bromo-5-methoxy-indole-3-carboxylic acid derivatives has demonstrated promising activity against the Influenza A virus, suggesting the potential for this structural motif in antiviral agent development . The product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers can source this compound from various global stockpoints . Appropriate safety precautions should be followed; the compound carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

7-bromo-5-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-6-2-5-3-8(10(13)14)12-9(5)7(11)4-6/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQUBKBUXIGJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-bromo-5-methoxy-1H-indole-2-carboxylic acid typically involves the bromination of 5-methoxyindole followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and carbon dioxide for carboxylation . Industrial production methods may involve more scalable processes, but specific details are often proprietary.

Chemical Reactions Analysis

7-bromo-5-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

The compound exhibits various biological activities, making it a subject of interest in pharmacological research:

Antimicrobial Activity : Research indicates that 7-bromo-5-methoxy-1H-indole-2-carboxylic acid possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Its structure allows it to interact with multiple biological targets, potentially inhibiting specific enzymes or modulating receptor activity involved in cancer pathways .

Anti-inflammatory Effects : The compound has also shown moderate anti-inflammatory activity, which could be beneficial in developing treatments for inflammatory diseases .

Research Applications

The applications of this compound span several fields:

Pharmaceutical Development : It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies .

Biochemical Research : The compound is utilized in studies related to enzyme inhibition and receptor binding, helping researchers understand complex biological pathways and mechanisms .

Material Science : Its unique chemical properties make it a candidate for creating advanced materials, including polymers and coatings .

Organic Synthesis : As a versatile building block in organic chemistry, it enables the creation of complex molecules with applications across various chemical industries .

Analytical Chemistry : It is used as a standard reference compound in analytical methods to ensure accuracy in quantifying similar compounds .

Mechanism of Action

The mechanism of action of 7-bromo-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

5-Bromo-7-Fluoro-1H-Indole-2-Carboxylic Acid
  • Structure : Bromine at position 5, fluorine at position 7.
  • Molecular Weight : 258.04 g/mol (vs. 286.04 g/mol for the target compound).
  • Properties : The smaller fluorine atom reduces steric hindrance compared to methoxy, but its strong electron-withdrawing nature decreases electron density on the indole ring. This contrasts with the electron-donating methoxy group in the target compound, which may enhance solubility in organic solvents .
7-Bromo-5-Chloro-1H-Indole-2-Carboxylic Acid
  • Structure : Chlorine replaces methoxy at position 3.
  • Molecular Weight : 274.5 g/mol.
  • Properties : Chlorine’s moderate electronegativity and larger atomic radius compared to methoxy reduce solubility in polar solvents. Biological activity may differ due to altered interactions with target proteins .
5-Bromo-1-Methyl-1H-Indole-2-Carboxylic Acid
  • Structure : Methyl group at position 1 instead of hydrogen.
  • Molecular Weight : 254.08 g/mol.
  • This modification is critical in drug design to modulate bioavailability .

Functional Group Variations

Ethyl 5-Methoxy-1H-Indole-2-Carboxylate
  • Structure : Ethyl ester at position 2 instead of carboxylic acid.
  • Reactivity : The ester group is hydrolyzed to the carboxylic acid under basic conditions, as demonstrated in synthesis protocols (e.g., saponification with NaOH) . This precursor is pivotal in derivatization strategies.
5-Methoxyindole-2-Carboxylic Acid
  • Structure : Lacks bromine at position 7.
  • Vibrational Spectra: Studies show that bromine introduction at position 7 alters IR spectra due to increased mass and polarizability. The C-Br stretch (~560 cm⁻¹) is absent in the non-brominated analog .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituents (Position) Solubility Trends Key Spectral Features (IR/NMR)
7-Bromo-5-methoxy-1H-indole-2-COOH 286.04 Br (7), OMe (5) Moderate in DMSO, DMF C=O stretch ~1680 cm⁻¹; Br-C vibration
5-Bromo-7-fluoro-1H-indole-2-COOH 258.04 Br (5), F (7) Low in water, high in THF F-C stretch ~1100 cm⁻¹
5-Methoxyindole-2-COOH 191.18 OMe (5) High in polar solvents O-H stretch ~2500 cm⁻¹ (broad)
7-Bromo-5-chloro-1H-indole-2-COOH 274.50 Br (7), Cl (5) Low in water Cl-C stretch ~720 cm⁻¹

Biological Activity

7-Bromo-5-methoxy-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by the presence of a bromine atom and a methoxy group, positions it as a significant candidate for pharmacological research. Its potential applications span antimicrobial, anticancer, and anti-inflammatory domains, making it a valuable subject for further investigation.

The molecular formula of this compound is C10H8BrNO3, with a molecular weight of approximately 268.08 g/mol. The compound exhibits notable chemical reactivity, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction can be performed using lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur, particularly at the bromine position using reagents such as sodium methoxide.

The biological activity of this compound is believed to stem from its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. This compound may inhibit specific enzymes or modulate receptor activity, leading to observed therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showcasing effectiveness in inhibiting growth. For instance, studies have reported that indole derivatives can effectively combat both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has demonstrated cytotoxic effects against different cancer cell lines, including pediatric glioblastoma cells, with IC50 values indicating potent inhibitory activity on cell viability (e.g., IC50 = 0.33 μM) in some derivatives . The mechanism involves inducing apoptosis and inhibiting cell proliferation through receptor-independent pathways.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties as well. It is suggested that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes . The selective inhibition of COX enzymes could provide therapeutic benefits in treating inflammatory diseases.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. Results showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Anticancer Assessment : In a study focused on pediatric glioblastoma cells, derivatives of indole were tested for cytotoxicity. The results highlighted that certain compounds exhibited significant inhibition of cell viability at low concentrations (IC50 values ranging from 0.33 to 8.02 μM), suggesting their potential in cancer therapy .

Comparative Analysis

To understand the unique biological activity of this compound, it is essential to compare it with other similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
5-Bromoindole-2-carboxylic acidLowModerateLow
5-Methoxyindole-2-carboxylic acidModerateLowHigh

This table illustrates how variations in substituents influence the biological activities of indole derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-bromo-5-methoxy-1H-indole-2-carboxylic acid?

  • Methodology : The synthesis typically involves sequential functionalization of the indole core. Bromination at the 7-position and methoxy substitution at the 5-position are key steps. For example, bromination of 5-methoxyindole derivatives using reagents like bromine in solvents such as DCM or acetic acid under controlled temperatures (0–25°C) can introduce the bromo group. Subsequent carboxylation at the 2-position via carbon dioxide insertion under high-pressure conditions or using metal catalysts (e.g., CuI) may follow . Purification often involves column chromatography (e.g., 70:30 ethyl acetate:hexane) and crystallization.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and integration ratios.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., FAB-HRMS for accurate mass determination) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% for research-grade compounds).
  • Melting Point Analysis : Verifies consistency with literature values (e.g., 208–210°C for related indole-carboxylic acids) .

Q. What safety precautions should be taken when handling this compound in the laboratory?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and safety glasses to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
  • Waste Disposal : Collect residues for licensed hazardous waste disposal services. Avoid drainage systems due to potential environmental persistence .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates. PEG-400 mixtures enhance reaction homogeneity in multi-step syntheses .
  • Catalyst Screening : Test transition-metal catalysts (e.g., CuI for Ullmann-type couplings) to accelerate carboxylation.
  • Temperature Gradients : Use controlled heating (e.g., reflux at 90°C) to minimize side reactions. Monitor progress via TLC (Rf values) .
  • Purification : Optimize flash chromatography gradients (e.g., ethyl acetate:hexane ratios) and employ recrystallization in ethanol/water mixtures .

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Studies : Re-evaluate IC50_{50} values under standardized conditions (e.g., cell lines, incubation times).
  • Structural Confirmation : Ensure compound identity via X-ray crystallography or 2D NMR to rule out isomer contamination .
  • Meta-Analysis : Cross-reference data from PubChem, CAS, and EPA DSSTox to identify outliers or assay-specific artifacts .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., kinase profiling) to clarify target specificity versus off-target effects .

Q. How does the substitution pattern (bromo and methoxy groups) influence the compound’s reactivity and interactions?

  • Methodology :

  • Electrophilic Reactivity : The bromo group at the 7-position enhances susceptibility to nucleophilic aromatic substitution, enabling further derivatization (e.g., Suzuki couplings) .
  • Hydrogen Bonding : The methoxy group at the 5-position increases hydrophilicity and may participate in H-bonding with biological targets (e.g., enzyme active sites).
  • Steric Effects : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes in receptor pockets. Compare with analogs lacking substituents to isolate functional group contributions .

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